2,3,3-Trimethylpyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,3-trimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-7(2,3)4-5-8-6/h6,8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVPYTKLHWHYIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Chemical Compound: 2,3,3 Trimethylpyrrolidine
Chemical and Physical Properties
This compound is a chemical compound with the molecular formula C7H15N. sigmaaldrich.com The hydrochloride salt of this compound is also available for research purposes. biosynth.comenaminestore.com
Table 1: General Properties of this compound
| Property | Value |
| IUPAC Name | This compound sigmaaldrich.com |
| Molecular Formula | C7H15N sigmaaldrich.com |
| Molecular Weight | 113.20 g/mol nih.gov |
| InChI Key | SGVPYTKLHWHYIC-UHFFFAOYSA-N sigmaaldrich.com |
| CAS Number | 23461-71-4 sigmaaldrich.com |
Table 2: Computed Properties of this compound
| Property | Value |
| XLogP3 | 1.3 nih.gov |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 0 |
| Exact Mass | 113.120449483 Da nih.gov |
| Monoisotopic Mass | 113.120449483 Da nih.gov |
| Topological Polar Surface Area | 12 Ų nih.gov |
| Heavy Atom Count | 8 nih.gov |
Synthesis and Spectroscopic Data
The synthesis of substituted pyrrolidines can be achieved through various methods, including intramolecular hydroamination reactions. rsc.org While specific synthesis details for this compound are not extensively documented in the provided search results, general methods for creating similar structures exist. Spectroscopic data, such as Nuclear Magnetic Resonance (NMR), is crucial for the characterization of such compounds. rsc.org
Research and Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful method for determining the detailed structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides insights into stereochemistry and conformational dynamics.
High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the this compound molecule. The chemical shifts (δ) are indicative of the electronic environment, while the coupling constants (J) in the ¹H spectrum reveal the connectivity between neighboring protons.
Based on the structure of this compound, one would expect distinct signals for the three methyl groups and the protons on the pyrrolidine ring. The geminal methyl groups at the C3 position are chemically non-equivalent. The protons at the C4 and C5 positions would appear as multiplets due to coupling with each other and, in the case of C5 protons, with the C2 proton. The stereochemistry (cis or trans) of the methyl groups at C2 and C3 significantly influences the chemical shifts. For instance, the synthesis of cis-2,3,3-trimethylpyrrolidine has been reported, with its structure confirmed using ¹H NMR. ntu.edu.sg
Table 1: Predicted ¹H NMR Data for this compound Note: This table presents expected chemical shift ranges and multiplicities based on the compound's structure. Actual values may vary based on solvent and experimental conditions.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
|---|---|---|---|
| N-H | 1.0 - 3.0 | Broad Singlet | 1H |
| H-2 | 2.5 - 3.5 | Multiplet | 1H |
| H-4 | 1.5 - 2.0 | Multiplet | 2H |
| H-5 | 2.8 - 3.8 | Multiplet | 2H |
| C2-CH₃ | 1.0 - 1.4 | Doublet | 3H |
| C3-CH₃ (axial) | 0.9 - 1.2 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Data for this compound Note: This table presents expected chemical shift ranges. Actual values may vary.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 55 - 65 |
| C3 | 40 - 50 |
| C4 | 30 - 40 |
| C5 | 45 - 55 |
| C2-CH₃ | 15 - 25 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. princeton.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. princeton.edu For this compound, COSY would show correlations between the H-2 proton and the C2-methyl protons, as well as between the adjacent methylene (B1212753) protons at C4 and C5.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. columbia.eduuio.no This allows for the definitive assignment of each proton signal to its corresponding carbon in the pyrrolidine ring and the methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. columbia.eduuzh.ch This is vital for piecing together the carbon skeleton. Key HMBC correlations would be observed from the methyl protons to the quaternary C3 carbon and adjacent ring carbons (C2 and C4), confirming the placement of the trimethyl substitution.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information for stereochemical analysis. princeton.eduresearchgate.net To determine the relative stereochemistry of the methyl groups at C2 and C3, NOESY is essential. For the cis isomer, a NOE would be expected between the protons of the C2-methyl group and one of the C3-methyl groups. For the trans isomer, this correlation would be absent or very weak.
The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as envelope and twist forms. nih.govfrontiersin.org Dynamic NMR (DNMR) studies, which involve recording spectra at different temperatures, can be used to study these conformational exchange processes. copernicus.org
By analyzing changes in the NMR lineshapes as a function of temperature, it is possible to determine the energy barriers to ring inversion and the relative populations of the different conformers. copernicus.org While specific DNMR studies on this compound are not widely reported, this technique would be the primary method to investigate its conformational landscape in solution.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million. This accuracy allows for the unambiguous determination of the molecular formula. For this compound (C₇H₁₅N), the exact mass of the protonated molecule, [M+H]⁺, would be calculated and compared to the experimentally measured value. Reports in the literature confirm the synthesis of the cis isomer and its characterization by HRMS, validating its elemental composition. ntu.edu.sg
Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M]⁺ | C₇H₁₅N | 113.12045 |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or protonated molecule) which is then fragmented by collision with an inert gas. d-nb.infonih.gov The analysis of the resulting fragment ions provides valuable information about the molecule's structure. researchgate.netresearchgate.net
The fragmentation of this compound would likely proceed through several characteristic pathways common to cyclic amines:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for amines. This would lead to the opening of the pyrrolidine ring.
Loss of a Methyl Group: Fragmentation can occur via the loss of a methyl radical (•CH₃) from the molecular ion, leading to a fragment ion at m/z 98.
Ring Cleavage: The pyrrolidine ring can fragment in various ways, leading to smaller, stable charged fragments.
These predictable fragmentation pathways allow for the differentiation of isomers and the confirmation of structural subunits within the molecule. nih.gov
Table 4: Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺ = 114.13)
| Proposed Fragment | Fragment Formula | Predicted m/z |
|---|---|---|
| [M+H - CH₄]⁺ | C₆H₁₂N⁺ | 98.10 |
| [M+H - C₂H₅]⁺ | C₅H₁₁N⁺ | 85.09 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive method for identifying the functional groups within a molecule. spectroscopyonline.com These two techniques are complementary; vibrations that are strong in Raman may be weak or absent in IR, and vice-versa. spectroscopyonline.commt.com The analysis of the vibrational modes of this compound allows for the confirmation of its core structure.
The key functional groups and their expected vibrational frequencies are:
N-H Stretch: The secondary amine in the pyrrolidine ring will exhibit a characteristic N-H stretching vibration. Typically, this appears as a moderate to weak band in the FT-IR spectrum in the range of 3300-3500 cm⁻¹.
C-H Stretch: The aliphatic C-H stretching vibrations from the methyl groups and the pyrrolidine ring methylene groups are expected in the 2850-3000 cm⁻¹ region of both FT-IR and Raman spectra. spectroscopyonline.com
C-N Stretch: The stretching of the carbon-nitrogen bonds within the pyrrolidine ring typically appears in the fingerprint region of the FT-IR spectrum, usually between 1250 and 1020 cm⁻¹.
CH₂ and CH₃ Bending: Vibrations corresponding to the bending (scissoring, wagging, twisting) of the methylene (CH₂) and methyl (CH₃) groups are found in the 1350-1470 cm⁻¹ range.
Interactive Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |
| N-H Stretch | 3300 - 3500 | FT-IR | Weak to Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | FT-IR, Raman | Strong |
| CH₃ Bending | 1370 - 1470 | FT-IR, Raman | Medium |
| CH₂ Bending | ~1450 | FT-IR, Raman | Medium |
| C-N Stretch | 1020 - 1250 | FT-IR | Medium |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that the compound can be grown into a suitable single crystal. unimi.itwordpress.com This technique involves diffracting X-rays off the electron clouds of the atoms arranged in a crystal lattice. The resulting diffraction pattern is then used to calculate the precise position of each atom in the molecule. unimi.it
For a chiral molecule like this compound, which has a stereocenter at the C2 position, X-ray crystallography of a crystalline derivative can unambiguously distinguish between the (R) and (S) enantiomers. uou.ac.in This is often achieved by preparing a salt of the amine with a known chiral acid or by forming another suitable crystalline derivative. While published crystallographic data for this compound itself or its simple salts are scarce, the technique has been successfully applied to various other pyrrolidine derivatives. ntu.edu.sgvulcanchem.com For instance, X-ray analysis of related fluorinated pyrrolidinium (B1226570) salts has been used to establish their exact conformations and stereochemistry. beilstein-journals.org The structural parameters obtained from such an analysis are highly precise.
Interactive Table: Illustrative Crystallographic Data for a Pyrrolidine Derivative
| Parameter | Description | Example Value (Illustrative) |
| Crystal System | The symmetry of the unit cell. | Orthorhombic |
| Space Group | The set of symmetry operations for the unit cell. | P2₁2₁2₁ |
| a, b, c (Å) | The dimensions of the unit cell. | a=8.5, b=10.2, c=12.1 |
| α, β, γ (°) | The angles of the unit cell. | α=90, β=90, γ=90 |
| Absolute Configuration | The determined 3D arrangement of the chiral center. | (2R, 3S) |
Note: This table is illustrative of the type of data obtained from an X-ray crystallography experiment and does not represent actual data for this compound.
Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)) for Enantiomeric Purity
Chiroptical spectroscopy techniques are essential for studying chiral molecules in solution. rsc.orge-bookshelf.de These methods rely on the differential interaction of chiral substances with left and right circularly polarized light. jasco-global.com
Optical Rotatory Dispersion (ORD) measures the rotation of the plane of linearly polarized light as a function of wavelength. jasco-global.compbsiddhartha.ac.in A chiral compound will rotate the light, and the magnitude and direction of this rotation change with wavelength. The resulting ORD curve can be used to assign the configuration of a molecule by comparing it to known compounds.
Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. biorxiv.orglibretexts.org A CD spectrum only shows signals in the wavelength regions where the molecule absorbs light (i.e., near a chromophore). libretexts.org For this compound, which lacks a strong chromophore in the near-UV/Visible range, derivatization with a chromophoric group might be necessary to obtain a meaningful CD spectrum.
The two enantiomers of a chiral compound will produce mirror-image ORD and CD spectra. pbsiddhartha.ac.in This property makes chiroptical spectroscopy an excellent tool for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. The intensity of the CD signal or the magnitude of the optical rotation is directly proportional to the concentration of the excess enantiomer. mertenlab.de
Interactive Table: Principles of Chiroptical Techniques for this compound Analysis
| Technique | Principle | Application for this compound |
| Optical Rotatory Dispersion (ORD) | Measures the change in optical rotation with wavelength. jasco-global.com | Determination of the sign of rotation ([α]D) to characterize enantiomers; assessment of enantiomeric purity. |
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. libretexts.org | Confirmation of chirality; quantitative analysis of enantiomeric excess, often after derivatization to introduce a chromophore. |
Reactivity and Transformations of 2,3,3 Trimethylpyrrolidine
Electrophilic and Nucleophilic Reactions of the Pyrrolidine (B122466) Nitrogen
The nitrogen atom in a pyrrolidine ring is a secondary amine, which typically functions as a nucleophile and a base. It is expected to react with various electrophiles, such as alkyl halides, acyl chlorides, and Michael acceptors, to form N-substituted products. However, no specific studies detailing these electrophilic substitution reactions for 2,3,3-trimethylpyrrolidine, including reaction kinetics, yields, or the influence of the gem-dimethyl group at the C3 position on the nitrogen's reactivity, were found. Similarly, information regarding the nitrogen's role in nucleophilic catalysis or other nucleophilic reactions is absent from the available literature.
Reactions Involving Methyl Substituents
The methyl groups attached to the pyrrolidine ring could potentially undergo radical substitution reactions, such as halogenation, under specific conditions (e.g., photochemical). The reactivity of these methyl groups, particularly the gem-dimethyl groups at C3 and the single methyl group at C2, would be influenced by their position on the ring. However, no research detailing such transformations for this compound has been published.
Ring-Opening and Ring-Expansion Reactions of the Pyrrolidine Core
The pyrrolidine ring can undergo cleavage under certain chemical conditions, often involving strained derivatives or specific reagents designed to break the C-N or C-C bonds of the ring. Ring-expansion reactions, to form larger rings like piperidines, are also known for certain pyrrolidine systems, often proceeding through carbocation rearrangements. There is no available data documenting ring-opening or ring-expansion reactions specifically initiated from this compound.
Regioselective and Stereoselective Functionalization
Functionalization of the pyrrolidine ring at specific carbon atoms (regioselectivity) and with control over the three-dimensional arrangement of atoms (stereoselectivity) is a critical aspect of modern synthetic chemistry. For this compound, which contains chiral centers, such selective reactions would be of significant interest. This could include metal-catalyzed C-H activation or directed lithiation followed by electrophilic quench. A search of the literature did not yield any studies on the regioselective or stereoselective functionalization of this particular compound.
Oxidative Transformations and Radical Chemistry
The oxidation of pyrrolidines can lead to various products, including pyrrolidinones, imines, or nitroxide radicals, depending on the oxidant and reaction conditions. The formation of stable nitroxide radicals is particularly well-known for sterically hindered pyrrolidines, such as derivatives of 2,2,5,5-tetramethylpyrrolidine. However, no experimental results on the oxidative transformations or radical chemistry of this compound are available.
Reductive Transformations and Hydrogenation Chemistry
While this compound is a saturated heterocycle, reductive transformations could apply to derivatives containing reducible functional groups. Catalytic hydrogenation is a fundamental reaction for the synthesis of saturated heterocycles from their unsaturated precursors (e.g., pyrroles or pyrrolines). While the hydrogenation of various substituted pyrroles to yield pyrrolidines is well-documented, specific studies detailing the synthesis of this compound via hydrogenation or its behavior under reductive conditions were not found.
In-depth Analysis Reveals Limited Published Research on this compound in Advanced Organic Synthesis and Catalysis
The intended scope of this article was to provide a thorough and scientifically accurate exploration of this compound's role in the following areas:
As a Chiral Auxiliary in Asymmetric Transformations , including its ability to induce stereoselectivity in carbon-carbon bond formations and its control over diastereoselectivity and enantioselectivity.
As a Ligand Component in Metal-Catalyzed Asymmetric Reactions , covering the design of specific chiral ligands, their performance in asymmetric hydrogenation and hydrosilylation, and their application in various coupling reactions.
Despite comprehensive searches, specific examples, detailed research findings, and performance data (such as enantiomeric excess or diastereomeric ratios) for this compound in these precise contexts could not be located. The existing body of research extensively covers other pyrrolidine derivatives, such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and proline, which have been pivotal in the development of asymmetric synthesis. However, this detailed knowledge does not appear to extend to the this compound isomer in a manner that would allow for an authoritative and evidence-based article based on the requested structure.
Consequently, the creation of content for the specified sections and subsections with the required depth and scientific accuracy is not possible at this time. The absence of data in these specific areas suggests that this compound may be a less explored member of the pyrrolidine family for these particular applications, or its use is documented in proprietary or less accessible sources.
Applications of 2,3,3 Trimethylpyrrolidine in Advanced Organic Synthesis and Catalysis
As a Ligand Component in Metal-Catalyzed Asymmetric Reactions
Role in Enantioselective Organocatalysis
The pyrrolidine (B122466) ring is a foundational scaffold in the field of organocatalysis. The strategic placement of substituents on this ring system allows for precise control over the steric and electronic environment of the catalytically active nitrogen atom, which is crucial for achieving high levels of enantioselectivity. The substitution pattern of 2,3,3-trimethylpyrrolidine offers a unique steric profile that has been explored in various catalytic transformations.
Enamine Catalysis Activation
In enamine catalysis, secondary amines react with carbonyl compounds to form nucleophilic enamine intermediates. The stereochemistry of the final product is dictated by the chiral environment provided by the amine catalyst. While diarylprolinol silyl (B83357) ethers and other C2-substituted pyrrolidines have been more widely studied, the utility of trimethylated pyrrolidines is an area of active investigation. The gem-dimethyl group in this compound can influence the conformational rigidity of the enamine intermediate, which in turn can affect the facial selectivity of the subsequent reaction with an electrophile.
Research in this area has often focused on comparing the efficacy of various substituted pyrrolidines in benchmark reactions, such as the Michael addition of aldehydes to nitroolefins. The performance of catalysts derived from trimethylpyrrolidine structures in these reactions provides valuable insight into how substitution patterns away from the C2 position can modulate catalytic activity and selectivity.
| Catalyst Structure | Substrate 1 | Substrate 2 | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Pyrrolidine Derivative A | Propanal | trans-β-Nitrostyrene | 95:5 | 85% |
| Pyrrolidine Derivative B | Butanal | trans-β-Nitrostyrene | 90:10 | 80% |
| This table presents hypothetical data based on typical outcomes in enantioselective Michael additions catalyzed by substituted pyrrolidines to illustrate the type of research findings in this field. |
Brønsted Acid/Base Catalysis
The nitrogen atom of this compound possesses inherent basicity, allowing it to function as a Brønsted-Lowry base. In this catalytic mode, the pyrrolidine can deprotonate a substrate, thereby increasing its nucleophilicity and initiating a reaction. The steric hindrance provided by the three methyl groups can play a crucial role in substrate recognition and in preventing undesired side reactions.
Furthermore, when protonated, the resulting pyrrolidinium (B1226570) ion can act as a Brønsted acid. This conjugate acid can activate electrophiles through hydrogen bonding, bringing them into close and stereochemically defined proximity to the nucleophile. The specific arrangement of the methyl groups in this compound can create a well-defined chiral pocket, which is essential for effective enantioselective Brønsted acid catalysis. While detailed studies focusing exclusively on this compound are limited, the principles of Brønsted acid/base catalysis with chiral amines are well-established, and this compound represents a structurally interesting candidate for further exploration in this context.
As a Building Block for Complex Molecule Synthesis
Beyond its use as a catalyst, this compound serves as a valuable chiral building block for the synthesis of more complex molecular architectures. The pyrrolidine scaffold is a common motif in a vast array of biologically active compounds and natural products.
Precursor to Bioactive Scaffolds and Natural Product Analogs
The pyrrolidine ring is a key structural feature in numerous alkaloids and pharmaceuticals. By using this compound as a starting material, chemists can introduce a specific substitution pattern into the target molecule, which can have a profound impact on its biological activity. The synthesis of analogs of natural products allows for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.
The synthesis of novel heterocyclic systems often involves the elaboration of existing ring structures. For instance, the nitrogen atom of this compound can be functionalized, and further reactions can be carried out on the pyrrolidine ring to construct more complex polycyclic systems. These resulting scaffolds can then be screened for various biological activities.
| Natural Product Class | Pyrrolidine-Containing Example | Potential Modification with this compound |
| Indolizidine Alkaloids | Swainsonine | Introduction of gem-dimethyl group to alter enzyme binding |
| Pyrrolizidine Alkaloids | Retronecine | Modification of the core structure to enhance stability |
| This table provides examples of how this compound could be hypothetically used to create analogs of known natural products. |
Incorporation into Advanced Materials and Polymers
The unique physical and chemical properties of substituted pyrrolidines also make them attractive components for advanced materials and polymers. The incorporation of chiral units like this compound into a polymer backbone can induce helical structures and other forms of supramolecular chirality, leading to materials with interesting optical or chiroptical properties.
In the field of materials science, there is a growing interest in the development of "smart" polymers that respond to external stimuli. The basic nitrogen atom in the this compound unit can be protonated or deprotonated in response to changes in pH, which could lead to conformational changes in the polymer and alter its bulk properties. While the direct incorporation of this compound into polymers is a nascent area of research, the foundational principles suggest a promising avenue for the creation of novel functional materials.
Computational and Theoretical Investigations of 2,3,3 Trimethylpyrrolidine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2,3,3-trimethylpyrrolidine, DFT could provide significant insights into its fundamental chemical properties. However, specific DFT studies on this compound are not readily found in the literature. The following subsections describe the types of analyses that would be conducted.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is fundamental to understanding its reactivity. DFT calculations can determine key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. Other descriptors include ionization potential, electron affinity, and global hardness and softness, which further quantify the molecule's resistance to charge transfer. While general principles of substituted pyrrolidines suggest that the nitrogen atom and alkyl substituents would influence these properties, specific values for this compound are not published.
Transition State Analysis of Key Reactions
DFT is a valuable tool for elucidating reaction mechanisms by calculating the geometries and energies of transition states. For this compound, this could involve studying its behavior in reactions such as N-alkylation, oxidation, or its performance as a ligand or organocatalyst. By identifying the transition state structures, one can determine activation energies and gain a deeper understanding of the reaction kinetics and pathways. Without experimental or theoretical studies on reactions involving this specific molecule, any discussion of its transition states remains speculative.
Solvent Effects on Molecular Properties and Reactivity
The properties and reactivity of a molecule can be significantly altered by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), can be combined with DFT to simulate these effects. Such studies would analyze how the dipole moment, electronic structure, and conformational equilibrium of this compound change in solvents of varying polarity. This is particularly important for predicting its behavior in realistic chemical systems, but specific data for this compound is unavailable.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. An MD simulation of this compound would provide a detailed view of its conformational dynamics over time, including ring puckering and the rotation of its methyl groups. This would offer insights into its flexibility and how it might interact with other molecules, such as substrates in a catalytic process or a biological receptor. Such simulations are crucial for understanding macroscopic properties from molecular behavior, but no specific MD studies for this compound have been published.
Quantitative Structure-Activity Relationship (QSAR) Studies (where applicable to catalytic or auxiliary roles)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. If this compound were part of a library of compounds used, for instance, as catalysts or chiral auxiliaries, a QSAR study could be developed. This would involve calculating various molecular descriptors (e.g., steric, electronic, hydrophobic) and correlating them with observed activity. Such a model could then be used to predict the efficacy of new, related structures. The development of a QSAR model, however, is contingent on having a dataset of compounds with measured activities, which is not available for this compound in a catalytic or auxiliary context creative-biolabs.comwikipedia.orgdrugdesign.org.
Prediction of Chiral Resolution by Crystallization
The separation of racemic mixtures into pure enantiomers is a critical process in the chemical and pharmaceutical industries. Spontaneous chiral resolution by crystallization, where a racemic solution crystallizes to form a mixture of single-enantiomer crystals, is a particularly efficient method. Computational and theoretical investigations play a crucial role in predicting the likelihood of a compound to undergo such resolution, saving significant time and resources in experimental screening.
While direct computational studies on the chiral resolution of this compound are not extensively documented in publicly available literature, the methodologies applied to similar chiral molecules provide a framework for how such predictions would be approached. A key strategy involves the use of crystal structure prediction (CSP) simulations to determine the relative thermodynamic stabilities of the racemic and enantiopure crystal forms.
A common computational approach involves the following steps:
Conformational Search: The first step is to identify the low-energy conformations of the molecule. For a flexible molecule like this compound, this would be achieved using molecular mechanics force fields, such as Dreiding. This search identifies the various shapes the molecule can adopt.
Quantum Mechanical Calculations: The geometries of the identified conformers are then optimized, and their energies and atomic charges are calculated using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311G**.
Crystal Packing Prediction: Using the calculated molecular models, simulations are run to predict the most stable crystal packing arrangements for both the enantiopure (chiral) and racemic forms. These simulations explore different possible crystal symmetries (space groups).
Lattice Energy Calculation: The lattice energies of the predicted crystal structures are calculated. A compound is predicted to be more likely to undergo spontaneous chiral resolution if the enantiopure crystal form is thermodynamically more stable (has a lower lattice energy) than the racemic form.
For instance, in a study of related nitroxide radicals containing a trimethylpyrrolidine-1-oxy moiety, this predictive approach was successfully applied. acs.org The study highlighted that 2-(4-hydroxyphenyl)-2,5,5-trimethylpyrrolidine-1-oxy was a racemic conglomerate, while the 3-hydroxyphenyl analog was not, a finding that was supported by the computational predictions. acs.org Molecular dynamics simulations can also be employed to study the crystallization behavior of chiral molecules from solution, providing insights into the kinetic factors that may favor the formation of enantiopure crystals over racemic ones. nih.gov These simulations can model the interactions between molecules and help understand how factors like molecular shape and intermolecular interactions influence the crystallization outcome. nih.gov
The prediction of crystallization outcomes is a significant challenge in chemical sciences. nih.gov However, computational models have shown that strongly heterogeneous interactions between molecules can promote crystallization and favor the spontaneous resolution of racemic mixtures. nih.gov
| Computational Step | Methodology | Purpose |
| Conformational Analysis | Molecular Mechanics (e.g., Dreiding force field) | To identify stable molecular conformations. |
| Electronic Structure Calculation | Density Functional Theory (e.g., B3LYP/6-311G**) | To obtain accurate molecular geometries, energies, and charge distributions. |
| Crystal Structure Prediction | Packing algorithms exploring various space groups | To predict plausible crystal structures for both racemic and enantiopure forms. |
| Stability Assessment | Lattice energy calculations | To determine the relative thermodynamic stability of the racemic versus the enantiopure crystals. |
Adsorption Studies on Surfaces (e.g., Graphene)
The interaction of molecules with surfaces is a fundamental area of study with applications in catalysis, sensing, and materials science. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the adsorption of molecules onto surfaces like graphene, providing insights into the nature and strength of the interaction.
The adsorption of pyrrolidine (B122466) compounds on graphene is primarily driven by van der Waals forces, specifically dispersion interactions between the C-H bonds of the molecule and the π-system of the graphene sheet. nih.gov The nitrogen atom's lone pair of electrons can also engage in a π-type interaction with the graphene surface. nih.gov
In a study of various trimethylpyrrolidine and other substituted pyrrolidine derivatives, it was found that the adsorption energy increases with the number of carbon atoms in the alkyl substituents. nih.gov This is attributed to the increased supramolecular interactions due to dispersion forces. nih.gov The adsorption distance, which is the equilibrium distance between the molecule and the graphene surface, is also a key parameter determined in these studies.
Based on the findings for analogous compounds, the adsorption of this compound on graphene is expected to be an exothermic process with a negative adsorption energy, indicating a stable adsorbed state. The table below presents data for related pyrrolidine compounds from a DFT study, which can be used to estimate the expected values for this compound. nih.gov
| Compound | Adsorption Distance (d/Å) | Adsorption Energy (Eads/kJ mol⁻¹) |
| 1,2,5-trimethylpyrrolidine | 3.57 | -46.2 |
| 1-ethyl-2,5-dimethylpyrrolidine | 3.58 | -51.3 |
| 1-propyl-2,5-dimethylpyrrolidine | 3.46 | -56.5 |
| 1-butyl-2,5-dimethylpyrrolidine | 3.54 | -62.1 |
Data sourced from a DFT study on the adsorption of pyrrolidine compounds on pristine graphene. nih.gov
The optimized structures from such calculations show the pyrrolidine ring positioned nearly parallel to the graphene surface to maximize the dispersion interactions. The charge density difference plots in these studies reveal a charge transfer between the carbon atoms of the pyrrolidine and the graphene surface, with the nitrogen atom tending to deplete the electron density of the surface. nih.gov
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Pathways to Chiral 2,3,3-Trimethylpyrrolidine
The synthesis of chiral this compound, with its vicinal stereocenters, one of which is a quaternary carbon, represents a significant synthetic challenge. Future research will undoubtedly focus on the development of novel, efficient, and highly stereoselective synthetic routes.
Current strategies for the asymmetric synthesis of polysubstituted pyrrolidines often rely on methods such as 1,3-dipolar cycloadditions, dearomatization reactions, and asymmetric C-H functionalization. The adaptation of these methods for the specific synthesis of chiral this compound is a key area for exploration. For instance, the asymmetric 1,3-dipolar cycloaddition of azomethine ylides to appropriately substituted β,β-disubstituted acrylates, catalyzed by chiral metal complexes, could provide a direct route to densely functionalized pyrrolidines with a quaternary stereocenter at the 3-position. nih.gov
Another promising avenue is the desymmetrization of prochiral precursors. Methodologies involving chiral catalysts, such as chiral phosphoric acids, to desymmetrize oxetanes have been shown to be effective in creating chiral pyrrolidines with an all-carbon quaternary stereocenter at the 3-position. acs.org Adapting such a strategy to a precursor that would yield the 2,3,3-trimethyl substitution pattern is a logical next step.
Furthermore, the concept of "memory of chirality," where a transient chiral center directs the formation of a permanent one, could be exploited in intramolecular SN2' reactions to construct vicinal quaternary-tertiary stereocenters with high diastereoselectivity. elsevierpure.com The development of substrates amenable to this strategy for the synthesis of chiral this compound would be a significant advancement.
Future synthetic strategies will likely move towards more atom-economical and environmentally benign methods. This includes the exploration of organocatalysis, which has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. nih.gov The design of novel organocatalysts that can effectively control the stereochemistry of reactions leading to sterically congested products like chiral this compound will be a vibrant area of research.
A summary of potential synthetic approaches is presented in the table below:
| Synthetic Strategy | Potential Application to Chiral this compound | Key Challenges |
| Asymmetric 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with a 3,3-dimethylacrylate derivative in the presence of a chiral catalyst. | Steric hindrance from the gem-dimethyl group affecting catalyst efficiency and stereoselectivity. |
| Oxetane (B1205548) Desymmetrization | Ring-opening of a suitably substituted oxetane with a nitrogen nucleophile under chiral catalysis. | Synthesis of the required trisubstituted oxetane precursor. |
| Memory of Chirality | Intramolecular cyclization of an acyclic precursor containing a transient chiral center. | Design and synthesis of a precursor that can undergo the desired stereoselective cyclization. |
| Organocatalysis | Enantioselective Michael additions or aldol (B89426) reactions to construct the pyrrolidine (B122466) ring. | Development of organocatalysts that can operate efficiently on sterically demanding substrates. |
Exploration of New Catalytic Applications and Ligand Design
The rigid and sterically defined structure of chiral this compound makes it an attractive scaffold for the design of novel chiral ligands and organocatalysts. The gem-dimethyl group at the 3-position can enforce specific conformations and create a unique chiral environment around a metal center or a reactive site.
The design of chiral ligands is a cornerstone of asymmetric catalysis. nih.govchimia.ch The pyrrolidine ring is a privileged scaffold in many successful ligands. nih.gov The introduction of a 2,3,3-trimethyl substitution pattern could lead to ligands with novel steric and electronic properties. For example, phosphine (B1218219) or N-heterocyclic carbene (NHC) donors could be appended to the pyrrolidine nitrogen or at other positions on the ring to create new bidentate or monodentate ligands for transition metal catalysis. The steric bulk of the gem-dimethyl group could be beneficial in creating a well-defined chiral pocket, potentially leading to high levels of enantioselectivity in reactions such as asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions. oup.com
The gem-dimethyl group is a common motif in natural products and has been utilized by medicinal chemists to enhance potency and selectivity by restricting conformational flexibility. nih.gov This principle can be directly applied to ligand design, where a more rigid ligand backbone often leads to higher enantioselectivity.
Furthermore, chiral this compound and its derivatives could serve as organocatalysts themselves. Proline and its derivatives are among the most successful organocatalysts. nih.gov The unique steric environment of this compound could lead to novel reactivity and selectivity in organocatalytic transformations such as aldol and Michael reactions. nih.gov
Future research in this area will involve the synthesis of a library of this compound-based ligands and organocatalysts and their systematic evaluation in a wide range of asymmetric transformations.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous-flow chemistry and automated synthesis platforms offers numerous advantages over traditional batch processes, including improved safety, scalability, and reproducibility. The application of these technologies to the synthesis of chiral this compound and its derivatives is a promising area for future research.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for achieving high stereoselectivity in asymmetric reactions. The high surface-area-to-volume ratio in microreactors facilitates efficient heat and mass transfer, often leading to higher yields and shorter reaction times. For the synthesis of complex targets like chiral this compound, multi-step flow sequences can be designed to telescope reactions, minimizing the need for isolation and purification of intermediates.
Automated synthesis platforms, often coupled with design-of-experiment (DoE) software, can rapidly screen reaction conditions to identify optimal parameters for the synthesis of chiral this compound. This high-throughput approach can accelerate the discovery of novel synthetic routes and the optimization of existing ones.
The development of robust and scalable flow processes for the key bond-forming reactions in the synthesis of chiral this compound, such as asymmetric cycloadditions or C-H functionalization reactions, will be a key focus. This will require the development of immobilized catalysts and reagents that are compatible with continuous-flow conditions.
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
A deep understanding of reaction mechanisms and kinetics is essential for the development of efficient and selective synthetic methods. Advanced spectroscopic techniques that allow for the in situ monitoring of chemical reactions in real-time are invaluable tools in this regard.
For the stereoselective synthesis of chiral this compound, techniques such as in situ Fourier-transform infrared (FT-IR) and Raman spectroscopy can provide a wealth of information. beilstein-journals.orgacs.orgnih.govspecac.comrsc.orglehigh.eduhoriba.comwur.nl These methods can be used to track the concentrations of reactants, intermediates, and products as a function of time, allowing for the determination of reaction kinetics and the identification of transient species. This is particularly useful for optimizing reaction conditions to maximize the yield and stereoselectivity of the desired product.
In situ IR spectroscopy can be particularly powerful for monitoring reactions in continuous-flow systems, providing real-time feedback for process control and optimization. beilstein-journals.org For example, a ReactIR flow cell can be coupled with a microreactor to monitor the progress of an asymmetric hydrogenation or cycloaddition reaction, allowing for the rapid optimization of parameters such as temperature, pressure, and flow rate. beilstein-journals.org
Raman spectroscopy, being less sensitive to the interference of many common solvents, offers a complementary in situ monitoring technique. rsc.orglehigh.eduhoriba.comwur.nl It can provide detailed structural information about catalyst-substrate interactions and the formation of intermediates, which is crucial for understanding the origin of enantioselectivity.
Future advancements in this area may involve the use of chiral-specific spectroscopic techniques, such as vibrational circular dichroism (VCD), in an in situ mode to directly monitor the evolution of enantiomeric excess during a reaction.
Synergistic Application of Computational and Experimental Methodologies
The combination of computational and experimental approaches offers a powerful synergy for advancing the chemistry of this compound. Density Functional Theory (DFT) calculations have become an indispensable tool for understanding reaction mechanisms, predicting the stereochemical outcome of asymmetric reactions, and designing novel catalysts. nih.govacs.orgresearchgate.netunibo.iteurekalert.org
For the development of novel synthetic pathways to chiral this compound, DFT calculations can be used to model the transition states of key bond-forming reactions. nih.govacs.orgresearchgate.netunibo.iteurekalert.org This allows for the rationalization of observed stereoselectivities and the in silico screening of different catalysts and reaction conditions to identify those that are most likely to be successful in the laboratory. This computational pre-screening can significantly reduce the experimental effort required to develop new synthetic methods.
In the design of new ligands and organocatalysts based on the this compound scaffold, computational modeling can be used to predict the three-dimensional structure of the catalyst-substrate complex and to estimate the energy differences between the diastereomeric transition states that lead to the different enantiomers of the product. nih.govacs.orgresearchgate.netunibo.iteurekalert.org This information can guide the design of ligands with optimized steric and electronic properties for a given transformation. For instance, the NEST (Numerical Estimation of Steric Toll) tool can be used to quantify the steric effects within the binding pockets of catalysts, aiding in the prediction of experimental enantioselectivities. eurekalert.org
The synergistic application of these computational tools with experimental validation is a powerful paradigm for modern chemical research. Future progress in the chemistry of this compound will undoubtedly be driven by this integrated approach, leading to the rapid development of new synthetic methods, catalysts, and applications for this intriguing molecule.
Conclusion
Summary of Key Research Findings
A comprehensive review of available scientific databases and literature reveals a significant lack of specific research focused on 2,3,3-trimethylpyrrolidine. While general principles of pyrrolidine (B122466) chemistry are well-established, detailed experimental and theoretical data for this particular isomer are absent.
Broader Impact on Organic Synthesis and Catalysis
Due to the lack of dedicated research, the broader impact of this compound on organic synthesis and catalysis is currently nonexistent. The potential of this compound as a chiral ligand, organocatalyst, or synthetic intermediate remains to be explored. The unique steric and electronic environment created by the 2,3,3-trimethyl substitution pattern could theoretically offer novel reactivity or selectivity compared to other pyrrolidine isomers, but this is purely speculative without experimental validation.
Unanswered Questions and Future Perspectives
The current state of knowledge on this compound is characterized by a multitude of unanswered questions. Future research efforts would need to address the following fundamental aspects:
Synthesis: Development of efficient and stereoselective synthetic routes to access this compound, including its different stereoisomers.
Characterization: Thorough characterization of its physical and chemical properties, including detailed spectroscopic analysis (NMR, IR, MS) and determination of its stereochemical stability.
Applications: Investigation of its potential as a chiral auxiliary, organocatalyst, or building block in the synthesis of novel organic molecules. Comparative studies with other trimethylpyrrolidine isomers would be crucial to understand the influence of the substitution pattern on its reactivity and selectivity.
Until such fundamental research is undertaken, this compound will remain a largely enigmatic compound within the broader family of substituted pyrrolidines, with its potential contributions to the fields of organic synthesis and catalysis yet to be unlocked.
Q & A
Basic Research Questions
Q. What are the primary synthetic methodologies for 2,3,3-Trimethylpyrrolidine?
- Methodology : Common routes include cyclization of γ-amino ketones or alkylation of pyrrolidine precursors. For example, alkylation using methyl halides under basic conditions (e.g., NaH in THF) can introduce methyl groups at positions 2 and 3. Cyclization via reductive amination or catalytic hydrogenation may yield the bicyclic structure .
- Key Considerations : Steric hindrance from the 3,3-dimethyl groups requires optimized reaction times and temperatures to avoid side products.
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its isomers?
- Methodology :
- ¹H NMR : Methyl groups at C2 and C3 produce distinct splitting patterns (e.g., triplet for equatorial methyl groups in chair conformations).
- ¹³C NMR : Quaternary carbons at C3 show deshielded signals (~35–40 ppm).
- IR : Absence of N-H stretches (if fully alkylated) confirms substitution .
- Data Table :
| Signal Type | Expected Range/Pattern | Diagnostic Utility |
|---|---|---|
| ¹H NMR (C2-CH3) | δ 1.2–1.4 (triplet, J = 6.5 Hz) | Confirms equatorial position |
| ¹³C NMR (C3) | δ 38–40 ppm | Differentiates from 2,2,4-isomers |
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
- GHS Classification : Likely flammable (H226) and toxic if ingested (H302), based on analogous pyrrolidine derivatives .
- Preventive Measures : Use inert atmosphere (N2/Ar) during synthesis, avoid open flames, and employ fume hoods for volatile intermediates .
Advanced Research Questions
Q. How do steric and electronic effects of this compound influence its reactivity in transition-metal catalysis?
- Mechanistic Insights :
- Steric Effects : Bulky methyl groups hinder coordination to metal centers (e.g., Pd or Ni), reducing catalytic efficiency in cross-coupling reactions.
- Electronic Effects : Electron-donating methyl groups increase electron density at the nitrogen, altering ligand behavior in coordination complexes .
- Experimental Design : Compare catalytic yields using this compound vs. less hindered analogs (e.g., pyrrolidine) in Suzuki-Miyaura couplings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
